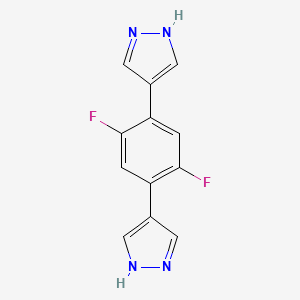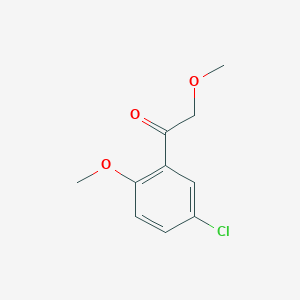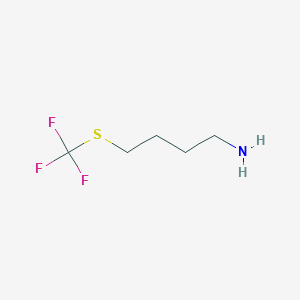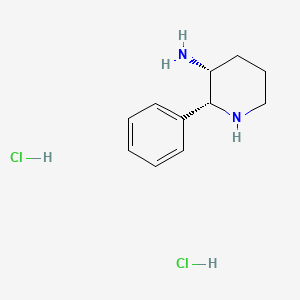![molecular formula C12H17BO4 B11756376 [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol: is an organic compound with the molecular formula C12H17BO4. This compound is characterized by the presence of a boranediol group attached to a phenyl ring, which is further substituted with a methyl group and an oxolan-2-ylmethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of aromatic substitution reactions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Oxolan-2-ylmethoxy Group: This step involves the reaction of the phenyl ring with oxirane in the presence of a strong acid catalyst.
Formation of the Boranediol Group: The final step involves the reaction of the substituted phenyl ring with boronic acid under controlled conditions to form the boranediol group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol can undergo oxidation reactions, leading to the formation of corresponding boronic acids and phenolic compounds.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Boronic acids and phenolic compounds.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The boranediol group allows for the conjugation of the compound with biomolecules, making it useful in bioconjugation studies.
Medicine:
Drug Development: The compound is explored for its potential use in the development of boron-containing drugs, which have unique pharmacological properties.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol involves its interaction with various molecular targets. The boranediol group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: Similar structure but lacks the diol group.
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]borane: Similar structure but lacks the hydroxyl groups.
Uniqueness:
Boranediol Group: The presence of the boranediol group distinguishes [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol from its analogs, providing unique reactivity and binding properties.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propriétés
Formule moléculaire |
C12H17BO4 |
|---|---|
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
[5-methyl-2-(oxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-9-4-5-12(11(7-9)13(14)15)17-8-10-3-2-6-16-10/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
Clé InChI |
RNEMPNBNUUBXIC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)OCC2CCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)



